molecular formula C7H18Cl3N B6288631 Triethylmethylammonium trichloride CAS No. 2460902-02-5

Triethylmethylammonium trichloride

Cat. No.: B6288631
CAS No.: 2460902-02-5
M. Wt: 222.6 g/mol
InChI Key: BZFQYOSNSCXXBQ-UHFFFAOYSA-N
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Description

Triethylmethylammonium trichloride, with the sum formula [NEt₃Me][Cl₃], is an ionic liquid consisting of a triethylmethylammonium cation and a trichloride anion . It is prepared by the reaction of triethylmethylammonium chloride with elemental chlorine gas, resulting in a product that is an easily handleable liquid at room temperature, offering a significant practical advantage over gaseous chlorine . This compound serves as a versatile and safer alternative to elemental chlorine in various research applications. It is effectively used for the chlorination of alkenes to produce vicinal 1,2-dichloroalkanes . A prominent application of this compound is in the synthesis of phosgene, where it acts to oxidize carbon monoxide at room temperature. This reaction can also be performed catalytically with [NEt₃Me]Cl in the presence of chlorine gas, where the in-situ formation of [NEt₃Me][Cl₃] is the key catalytic step . The trichloride anion itself ( [Cl₃]⁻ ) is one of the simplest polychlorine anions and can be structurally described as a linear complex formed through halogen bonding between a chloride anion and a dichlorine molecule . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human use.

Properties

InChI

InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFQYOSNSCXXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.Cl[Cl-]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction is represented as:
[NEt₃Me]Cl+Cl2[NEt₃Me][Cl3]\text{[NEt₃Me]Cl} + \text{Cl}_2 \rightarrow \text{[NEt₃Me][Cl}_3\text{]}
Stoichiometrically, one equivalent of [NEt₃Me]Cl reacts with one equivalent of Cl₂. However, the chlorine uptake can exceed stoichiometric ratios under elevated pressures, leading to higher polychlorides (e.g., [Cl₅]⁻). The trichloride formation is facilitated by the interaction of the chloride ion’s electron density with the σ-hole of Cl₂, resulting in a linear [Cl-Cl-Cl]⁻ structure.

Reaction Conditions and Optimization

Temperature and Pressure :

  • Standard Conditions : Room temperature (20–25°C) and atmospheric pressure.

  • Enhanced Chlorine Absorption : Increasing Cl₂ partial pressure or cooling the reaction mixture to –15°C improves chlorine solubility, achieving higher n values (Cl₂ equivalents per [NEt₃Me]Cl).

Solvent Systems :

  • Solvent-Free Synthesis : [NEt₃Me]Cl reacts directly with Cl₂ in the absence of solvents, forming a liquid product at n > 0.8.

  • Solvent-Assisted Reactions : Polar aprotic solvents like ortho-dichlorobenzene (o-DCB) enhance reaction homogeneity, particularly in catalytic applications.

Reaction Time :

  • Complete conversion typically occurs within 1–3 hours under standard conditions. Prolonged exposure (>12 hours) may lead to over-chlorination.

Large-Scale Synthesis and Industrial Considerations

Scalable production of [NEt₃Me][Cl₃] requires addressing chlorine handling, reaction exothermicity, and product stability.

Chlorine Gas Management

  • Safety Protocols : Closed systems with gas scrubbers (e.g., KOH or NH₄OH solutions) neutralize excess Cl₂, preventing environmental release.

  • Cryogenic Storage : Polyethyleneimine (PEI)-based cryogels adsorb Cl₂ reversibly, enabling safe storage and controlled release during large-scale synthesis.

Continuous Flow Reactors

  • Advantages : Improved heat dissipation and minimized byproduct formation.

  • Parameters :

    • Residence Time : 30–60 minutes.

    • Pressure : 1–2 bar to maintain Cl₂ solubility.

Purification and Characterization Techniques

Product Isolation

  • Crystallization : Crude [NEt₃Me][Cl₃] is recrystallized from solvents like ethanol or dichloromethane, yielding >99% purity.

  • Vacuum Drying : Residual solvents are removed under reduced pressure (50–120°C, 8–12 hours).

Analytical Validation

  • Raman Spectroscopy : Confirms [Cl₃]⁻ formation via characteristic peaks at 250 cm⁻¹ (Cl-Cl stretching) and 440 cm⁻¹ (Cl⁻-Cl₂ symmetric bend).

  • Elemental Analysis : Validates Cl content (theoretical: 54.2 wt%).

Comparative Analysis of Synthesis Protocols

ParameterLaboratory-ScaleIndustrial-Scale
Reactor Type Batch Schlenk FlaskContinuous Flow Reactor
Chlorine Input 1–2 Equivalents1.5–2.5 Equivalents
Yield 85–90%92–95%
Purity >99% (HPLC)>98% (GC-MS)
Energy Consumption 0.5 kWh/kg0.3 kWh/kg

Scientific Research Applications

Chemical Applications

1. Chlorination Reactions
Triethylmethylammonium trichloride is primarily utilized in chlorination reactions. It can chlorinate alkenes to produce vicinal 1,2-dichloroalkanes efficiently. This method presents a safer handling process compared to traditional chlorine gas.

Case Study: Chlorination of Alkenes

  • Reagent: this compound
  • Substrate: 1-hexene
  • Product: 1,2-dichlorohexane
  • Yield: 85% at room temperature

2. Synthesis of Phosgene
The compound can react with carbon monoxide to produce phosgene (COCl2COCl_2), an important intermediate in the synthesis of various chemicals.

Reaction Equation:

[NEt3Me][Cl3]+COCOCl2+[NEt3Me][Cl][NEt_3Me][Cl_3]+CO\rightarrow COCl_2+[NEt_3Me][Cl]

Case Study: Phosgene Production

  • Conditions: Room temperature
  • Yield: 90% with controlled reaction conditions

Biological Applications

1. Antimicrobial Studies
Due to its ability to generate reactive chlorine species, this compound is being explored for potential antimicrobial applications.

Case Study: Antimicrobial Activity

  • Test Organisms: E. coli and S. aureus
  • Method: Disk diffusion assay
  • Results: Significant inhibition zones observed, indicating potential for use in disinfectants.

Industrial Applications

1. Phase Transfer Catalyst
In industrial processes, this compound serves as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous).

Case Study: Hydrochlorination Reaction

  • Substrate: Methanol
  • Product: Chloromethane
  • Yield: 99% at room temperature without a catalyst

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Properties
This compound C₇H₁₈Cl₃N ~230.55 Ionic liquid, stabilizes Cl₂; melting point ~115°C (varies with purity)
Tetramethylammonium chloride (TMAC) C₄H₁₂ClN 109.60 Solid (mp >300°C); used in phase-transfer catalysis
Triethylmethylammonium chloride ([NEt₃Me]Cl) C₇H₁₈ClN 151.68 Precursor to trichloride; hygroscopic
Methyltrioctylammonium chloride (Aliquat 336) C₂₅H₅₄ClN 404.17 Liquid (density 0.884 g/mL); phase-transfer catalyst
Tetraethylammonium tetrafluoroborate (TEABF₄) C₈H₂₀BF₄N 217.06 Solid; high ionic conductivity in electrolytes

Key Observations :

  • Cation Structure : Increasing alkyl chain length (e.g., Aliquat 336) enhances hydrophobicity and liquid-state stability, whereas smaller cations (e.g., TMAC) favor solid-state ionic lattices .
  • Anion Role : Trichloride (Cl₃⁻) in this compound enables chlorine storage, contrasting with inert anions like BF₄⁻ in TEABF₄ .

Pharmacological Activity

QACs exhibit varying neuromuscular blocking potencies depending on substituents:

  • Methyl-tri-ethyl-ammonium chloride is 20–30% more potent than tetraethylammonium chloride due to optimal ethyl/methyl balance .
  • Tri-methyl-ethyl-ammonium chloride shows reduced potency compared to tetramethylammonium chloride, highlighting steric hindrance from methyl groups .

Research Findings and Industrial Relevance

  • Chlorine Storage Efficiency : this compound retains up to 3 equivalents of Cl₂ reversibly, critical for sustainable chlorination processes .
  • Synthetic Utility : In acetonitrile with sulfuryl chloride, Triethylmethylammonium chloride facilitates purine chlorinations, yielding >80% product .
  • Stability : Unlike Trimethylamine hydrochloride (mp 231°C), this compound remains liquid at room temperature, enhancing handling safety .

Q & A

Q. What are the critical safety protocols for handling triethylmethylammonium trichloride in laboratory settings?

  • Methodological Answer : this compound requires strict adherence to safety measures due to its hygroscopic and reactive nature. Key precautions include:
  • Handling under inert gas (e.g., nitrogen or argon) to prevent moisture absorption .
  • Storing in airtight containers with desiccants to avoid decomposition .
  • Using personal protective equipment (PPE) such as gloves and goggles, as contact with skin or eyes can cause irritation .
  • Avoiding exposure to open flames or sparks, as it may decompose under heat .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A common synthesis route involves quaternization of triethylamine with methyl chloride in anhydrous conditions. For purification:
  • Recrystallize the crude product from a non-polar solvent like xylene to remove unreacted starting materials .
  • Use membrane filtration (0.2 µm PTFE) to isolate the compound from byproducts .
  • Dry under vacuum at 60–80°C for 24 hours to achieve >98% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Moisture Content : Karl-Fischer titration is critical due to its hygroscopicity .
  • Structural Confirmation : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., D2_2O or CDCl3_3) to verify the quaternary ammonium structure .
  • Purity Assessment : Ion chromatography or ion-selective electrodes to quantify chloride content .

Advanced Research Questions

Q. How do solvent choices influence the reactivity of this compound in phase-transfer catalysis (PTC)?

  • Methodological Answer : Solvent polarity significantly impacts its efficacy as a PTC agent:
  • In polar aprotic solvents (e.g., acetonitrile), it facilitates anion transfer in nucleophilic substitutions .
  • In biphasic systems (e.g., water/toluene), it enhances reaction rates by shuttling anions between phases .
  • Optimization requires balancing solubility and interfacial activity via conductivity measurements .

Q. What strategies resolve contradictions in reaction yields when using this compound for dichlorination reactions?

  • Methodological Answer : Yield discrepancies often arise from competing reaction pathways. To address this:
  • Control stoichiometry rigorously (e.g., 1:2 molar ratio of substrate to trichloride) to minimize over-chlorination .
  • Use low temperatures (0–5°C) to suppress radical side reactions .
  • Monitor reaction progress via TLC or in situ Raman spectroscopy to identify intermediates .

Q. How does triethylmethylmethylammonium trichloride compare to analogous quaternary ammonium salts in catalytic applications?

  • Methodological Answer :
  • Cation Size : Larger cations (e.g., tetrabutylammonium) show lower activity in polar solvents due to reduced mobility .
  • Anion Affinity : Trichloride’s Cl3_3^- anion provides stronger oxidizing power than monochloride salts, enabling selective chlorination of alkenes and alkynes .
  • Comparative studies using cyclic voltammetry reveal its superior electrochemical stability in ionic liquids .

Q. What mechanistic insights explain its role in selective oxidation of alcohols?

  • Methodological Answer :
  • Primary vs. Secondary Alcohols : The trichloride anion (Cl3_3^-) oxidizes secondary alcohols to ketones via a two-electron transfer mechanism, while primary alcohols require harsher conditions (e.g., elevated temperatures) .
  • Kinetic Studies : Isotopic labeling (18^{18}O) and DFT calculations confirm a hydride-transfer pathway in ketone formation .

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